molecular formula C10H15N3O5 B14026515 Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B14026515
M. Wt: 257.24 g/mol
InChI Key: HXUIKKUBDCBVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structure, which includes an oxadiazole ring, a carboxylate ester, and a Boc-protected amino group. The Boc group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .

Preparation Methods

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 1,2,4-oxadiazole-3-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .

This might include the use of continuous flow reactors to improve efficiency and control over the reaction parameters .

Chemical Reactions Analysis

Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate depends on its specific applicationUpon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate can be compared with other Boc-protected amino compounds, such as:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct electronic and steric properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H15N3O5/c1-5-16-7(14)6-11-8(18-13-6)12-9(15)17-10(2,3)4/h5H2,1-4H3,(H,11,12,13,15)

InChI Key

HXUIKKUBDCBVEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.